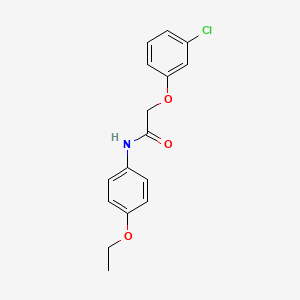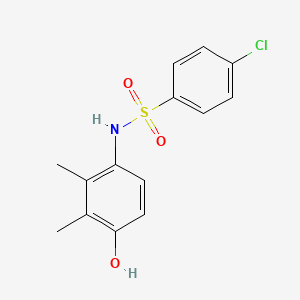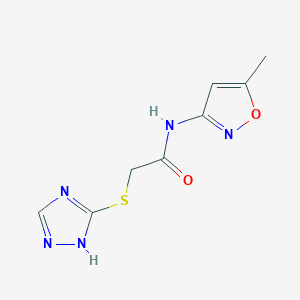
2-(3-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions with a focus on achieving high yield and purity. For instance, Sharma et al. (2018) detailed the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through a process involving stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (Sharma et al., 2018). This synthesis route highlights the typical methodologies employed in the production of acetamide derivatives, which could be analogous to the synthesis of 2-(3-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the structural elucidation of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide provided insights into its crystalline form, exhibiting non-planar discrete molecules linked by intermolecular N—H⋯O and O—H⋯O hydrogen bonds (Davis & Healy, 2010). Such detailed structural analyses are crucial for understanding the intermolecular interactions that influence the physical and chemical properties of these compounds.
Chemical Reactions and Properties
Acetamide derivatives participate in a variety of chemical reactions, reflecting their reactive nature and functional versatility. The reactivity of these compounds is often explored through their interactions with different chemical agents, leading to the formation of novel structures with potential biological activities. For instance, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines to give angular heterocyclic compounds demonstrates the chemical versatility of acetamide derivatives (Agarwal & Mital, 1976).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular configuration. Research into compounds like 2-Chloro-N-(2,4-dimethylphenyl)acetamide has shed light on the conformation of the N—H bond and its influence on the molecule's geometric parameters and intermolecular hydrogen bonding, affecting its physical state and solubility (Gowda, Foro, & Fuess, 2007).
科学的研究の応用
Anticancer Applications
Synthesis and structure analysis of certain derivatives, like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have been carried out, demonstrating potential anticancer activities through molecular docking analyses targeting the VEGFr receptor. This suggests a pathway for developing similar compounds with anticancer properties (Sharma et al., 2018).
Herbicide Metabolism and Safety
Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes have been conducted, examining how these compounds are processed biologically. This research is crucial for understanding the safety and environmental impact of related compounds used in agriculture (Coleman et al., 2000).
Radiosynthesis for Research
Radiosynthesis techniques have been developed for chloroacetanilide herbicides, providing high-specific-activity compounds for studies on their metabolism and mode of action. This research aids in understanding the environmental fate and biological impacts of these chemicals (Latli & Casida, 1995).
Pesticide Development
The characterization of new derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, with potential as pesticides, showcases the application of similar compounds in developing new pest control agents. These studies include powder diffraction data and structural analysis, which are fundamental for designing effective and safe pesticides (Olszewska et al., 2009).
Environmental and Health Impact Studies
Research on the initial metabolism of acetochlor in tolerant and susceptible seedlings has shed light on the selective phytotoxicity of chloroacetamide herbicides, which is essential for assessing their environmental impact and potential risks to non-target species (Breaux, 1987).
特性
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-2-20-14-8-6-13(7-9-14)18-16(19)11-21-15-5-3-4-12(17)10-15/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFQPIZPWLLJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510201.png)



![1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenyl-1-azetidinyl)methyl]-1H-pyrazole](/img/structure/B5510231.png)
![4-({2-[(3-methylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5510232.png)
![1,4,6-trimethyl-2-oxo-5-{[3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoyl]amino}-1,2-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5510238.png)
![2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5510257.png)
![2-{1-[3-(1H-indazol-1-yl)propyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5510263.png)
![8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5510270.png)
![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)
![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5510284.png)
![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)
![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)